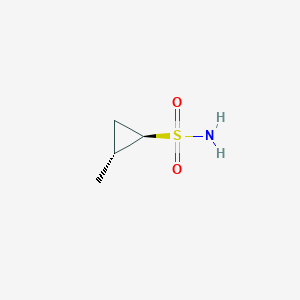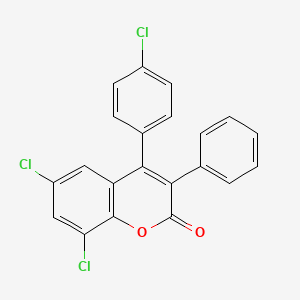![molecular formula C18H21N3O5S B2588753 4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid CAS No. 876894-44-9](/img/structure/B2588753.png)
4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with the molecular formula C23H24N4O4S . It contains several functional groups, including a methoxyphenyl group, a thiazolyl group, an amino group, a morpholinyl group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound can be determined by various spectroscopic techniques, including NMR and IR . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical and Chemical Properties Analysis
The compound has a molecular weight of 452.5 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the retrieved papers.Applications De Recherche Scientifique
Potential PET Agent for Parkinson's Disease Imaging
A study by Wang et al. (2017) elaborated on the synthesis of a related compound, HG-10-102-01, aiming to develop a new potential PET agent for imaging LRRK2 enzyme activity in Parkinson's disease. This compound was synthesized through a multi-step process, demonstrating the chemical versatility and potential biomedical applications of compounds within this chemical family (Min Wang, Mingzhang Gao, Zhidong Xu, & Q. Zheng, 2017).
Antimicrobial Activity
Bektaş et al. (2007) reported the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. This work illustrates the potential of thiazolyl-amino and morpholin-4-yl substituted compounds in generating derivatives with significant antimicrobial properties against various microorganisms (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, & N. Demirbas, 2007).
Synthesis of Heterocyclic Compounds
El-Sakka et al. (2014) explored the reactivity of a similar compound towards nitrogen-containing nucleophiles, leading to the synthesis of novel amino acid derivatives. This research underscores the compound's utility in synthesizing diverse heterocyclic compounds that exhibited antimicrobial activities, suggesting its role in developing new antibacterial agents (S. El-Sakka, M. H. Soliman, & Rokaia SAFWAT ABDULLAH, 2014).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of action
Thiazole derivatives have been found to exhibit a variety of biological effects, including antiviral, anti-inflammatory, anticancer, and antidiabetic activities .
Biochemical pathways
Thiazole and methoxyphenyl groups are often involved in a wide range of biological activities and could potentially affect multiple pathways .
Result of action
Compounds containing thiazole and methoxyphenyl groups have been found to exhibit a variety of biological effects .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid are not yet fully understood due to the lack of specific studies on this compound. Based on the known properties of similar compounds, it can be hypothesized that this compound may interact with various enzymes, proteins, and other biomolecules. For instance, indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular receptors.
Cellular Effects
The cellular effects of this compound are currently unknown. Similar compounds have been found to influence cell function in various ways. For example, certain indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities , suggesting that this compound may also have similar effects on cells.
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-3-morpholin-4-yl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-25-13-4-2-12(3-5-13)14-11-27-18(19-14)20-17(24)15(10-16(22)23)21-6-8-26-9-7-21/h2-5,11,15H,6-10H2,1H3,(H,22,23)(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICSHKAUWMRCAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(CC(=O)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
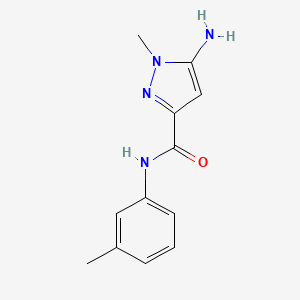
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2588676.png)
![4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B2588678.png)
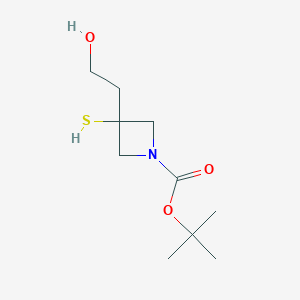
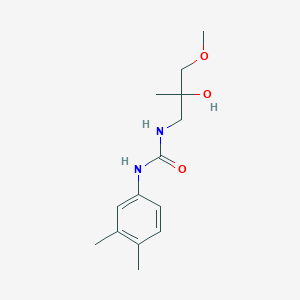
![5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2588683.png)
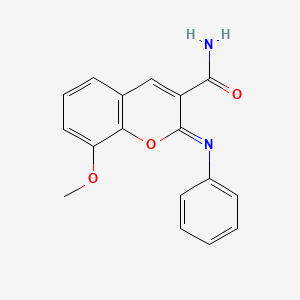
![N-Methyl-N-[2-(4-methylphenoxy)ethyl]sulfamoyl fluoride](/img/structure/B2588686.png)
![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2588687.png)
![3,5-bis(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2588688.png)
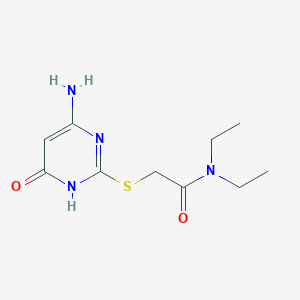
![N-[(4-hydroxyoxan-4-yl)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2588691.png)
